4-(2-Chloropropanoyl)-N-cyclohexylpiperazine-1-carboxamide
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Overview
Description
4-(2-Chloropropanoyl)-N-cyclohexylpiperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a cyclohexyl group and a 2-chloropropanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropanoyl)-N-cyclohexylpiperazine-1-carboxamide typically involves the reaction of N-cyclohexylpiperazine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropropanoyl)-N-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4-(2-Chloropropanoyl)-N-cyclohexylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloropropanoyl)-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionic acid: A related compound with similar structural features but different functional groups.
2-Chloropropanoyl chloride: A precursor used in the synthesis of 4-(2-Chloropropanoyl)-N-cyclohexylpiperazine-1-carboxamide.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
4-(2-chloropropanoyl)-N-cyclohexylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClN3O2/c1-11(15)13(19)17-7-9-18(10-8-17)14(20)16-12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSHFBBFWJBHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)NC2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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